![molecular formula C24H16S3 B14258915 Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- CAS No. 372952-22-2](/img/structure/B14258915.png)
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- is a complex organic compound with the molecular formula C24H16S3. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their significant roles in various scientific fields, including material science, medicinal chemistry, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-, typically involves several key reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed direct C-H arylation of thiophenes allows for the efficient coupling of aryl or heteroaryl bromides with thiophenes . This method is advantageous due to its high selectivity and the ability to operate under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, thiophene-based drugs may inhibit enzymes or block ion channels, leading to their therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by facilitating binding to target proteins and modulating their activity .
Comparaison Avec Des Composés Similaires
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- can be compared with other similar compounds, such as:
Thiophene-2-boronic acid pinacol ester: Used in cross-coupling reactions for the synthesis of complex organic molecules.
2,2’5’,2’'-Terthiophene: A tri-thiophene compound used in the development of conductive polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Utilized in the fabrication of organic electronic devices.
The uniqueness of Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- lies in its specific structure, which imparts distinct electronic and chemical properties, making it valuable for specialized applications in material science and medicinal chemistry .
Propriétés
Numéro CAS |
372952-22-2 |
|---|---|
Formule moléculaire |
C24H16S3 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
2,5-bis(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H16S3/c1-3-21(25-15-1)17-5-9-19(10-6-17)23-13-14-24(27-23)20-11-7-18(8-12-20)22-4-2-16-26-22/h1-16H |
Clé InChI |
BXNSHQHMSSYCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)
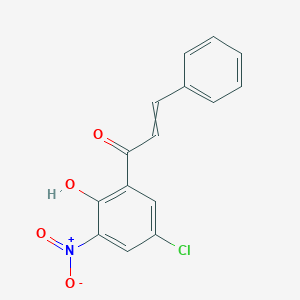
![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2,4-Di-tert-butyl-6-{[(propan-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14258848.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)
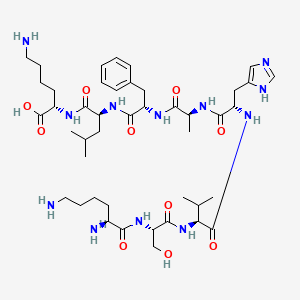
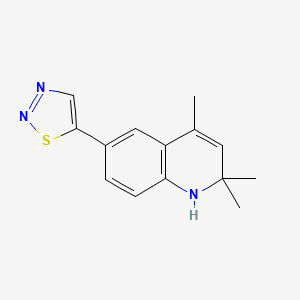
![[(3S,4S)-4-(4-Chlorophenyl)-1-methylpiperidin-3-YL]methanol](/img/structure/B14258886.png)
![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)
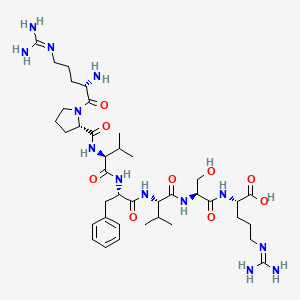
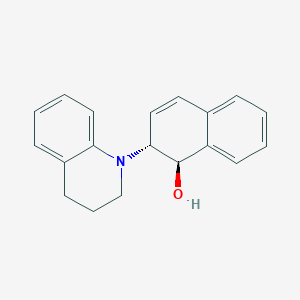
![N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide](/img/structure/B14258916.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
